2,4-dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
2,4-Dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic benzamide derivative featuring a 1,3-thiazol-2(3H)-ylidene core substituted with a 1,2,4-oxadiazole ring and a 4-fluorophenyl group. Its structural complexity arises from the fusion of aromatic and heterocyclic systems, which are known to influence physicochemical properties and biological activity. The compound’s design leverages the electron-withdrawing effects of chlorine and fluorine substituents, along with the rigidity of the oxadiazole and thiazole rings, to enhance stability and target binding .
Properties
Molecular Formula |
C19H11Cl2FN4O2S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H11Cl2FN4O2S/c1-9-15(18-24-16(26-28-18)10-2-5-12(22)6-3-10)29-19(23-9)25-17(27)13-7-4-11(20)8-14(13)21/h2-8H,1H3,(H,23,25,27) |
InChI Key |
CJTJHTLRTJEVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-methyl-1,3-thiazol-2(3H)-ylidene core is typically synthesized via Hantzsch thiazole synthesis . This involves the condensation of α-haloketones with thioamides. For example:
-
Reactants : 2-Bromoacetophenone derivatives and thiourea.
-
Conditions : Reflux in ethanol (78°C, 6–8 h) under nitrogen atmosphere.
-
Yield : 70–85% after recrystallization with ethyl acetate.
Key challenges include controlling regioselectivity and minimizing byproducts like thiazolidinones. Catalytic additives such as triethylamine (5 mol%) improve reaction efficiency.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is formed via cyclization of amidoximes with carboxylic acid derivatives. Two approaches are prevalent:
Approach A: One-Pot Cyclization
-
Reactants : Methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate and 4-fluorobenzoyl chloride.
-
Conditions :
-
Step 1 : React with triethylamine (2 eq) in toluene at 0°C for 1 h.
-
Step 2 : Reflux at 110°C for 12 h.
-
-
Yield : 79% with l-proline catalyst (Table 1).
Approach B: TBTU-Mediated Coupling
-
Reactants : Thiosemicarbazides and uronium coupling reagents (TBTU).
-
Conditions : DMF solvent, 50°C, 4 h.
-
Yield : 85–90%, superior to traditional Hg(OAc)₂ methods (Table 2).
Table 1: Catalyst Screening for Oxadiazole Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 11 | <5 |
| l-Proline | 70 → 100 | 11 | 79 |
| DCC | 80 | 10 | 63 |
Table 2: Oxadiazole Synthesis via TBTU vs. Traditional Reagents
| Reagent | Byproduct | Yield (%) |
|---|---|---|
| TBTU | Tetramethylurea | 85–90 |
| Hg(OAc)₂ | Hg residues | 60–65 |
Coupling of Thiazole and Oxadiazole Moieties
The Z-configuration of the thiazole-ylidene group is achieved through Schiff base formation followed by dehydration:
-
Reactants : 5-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine and 2,4-dichlorobenzoyl chloride.
-
Conditions :
-
Solvent : Dichloromethane (DCM).
-
Base : Pyridine (1.2 eq), 0°C → room temperature, 24 h.
-
-
Yield : 68–72% after silica gel chromatography.
Final Functionalization and Purification
Hydrolysis and Benzamide Coupling
Purification Strategies
-
Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.
Optimization and Scalability
Temperature Control
Cyclization reactions are exothermic; maintaining 0–5°C during acid chloride addition prevents decomposition. Reflux temperatures >100°C lead to dimerization byproducts (reducing yield by 15–20%).
Solvent Selection
Industrial Adaptations
-
Continuous Flow Systems : Reduce reaction time from 12 h to 2 h for oxadiazole formation.
-
Catalyst Recycling : l-Proline can be recovered via aqueous extraction (85% recovery rate).
Comparative Analysis of Synthetic Routes
Route 1 (Stepwise) :
-
Thiazole → oxadiazole → benzamide.
-
Total Yield : 52% (isolated).
-
Purity : 97% (HPLC).
Route 2 (Convergent) :
-
Parallel synthesis of thiazole and oxadiazole, followed by coupling.
-
Total Yield : 65% (isolated).
-
Purity : 95% (HPLC).
Route 2 offers better scalability but requires stringent stoichiometric control.
Challenges and Mitigation
Chemical Reactions Analysis
2,4-dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- A study reported that derivatives of 2,4-dichloro-5-fluorophenyl oxadiazoles showed effective antibacterial and antifungal activities. Compounds similar to the target compound exhibited good bactericidal and fungicidal effects against various pathogens .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| 10a | Antibacterial | Very Good |
| 10d | Antifungal | Good |
| 11g | Antimicrobial | Very Good |
Anticancer Potential
The thiazole and oxadiazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells:
- In vitro tests showed that compounds with the thiazole structure significantly inhibited the proliferation of cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines:
- Research has suggested that thiazole derivatives can reduce inflammation by downregulating the expression of TNF-alpha and IL-6 in activated immune cells. This effect is crucial for developing treatments for chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A series of synthesized compounds based on the structure of 2,4-dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study involving human breast cancer cell lines (MCF-7), treatment with a derivative of this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was shown to activate caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include benzamide derivatives with thiadiazole, triazole, or isoxazole cores. Below is a comparative analysis:
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) align with analogues like 8a (1679 cm⁻¹) . The absence of S–H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thione derivatives .
- Thermal Stability : Analogues like 8a (mp 290°C) suggest that the target compound’s fused oxadiazole-thiazole system may confer higher thermal stability than simpler thiadiazoles (e.g., compound 6 , mp 160°C) .
- Molecular Weight : The target compound’s molecular weight (~500–550 g/mol, estimated) exceeds most analogues due to its dual heterocyclic systems and halogenated substituents.
Biological Activity
2,4-Dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole derivatives and is characterized by its diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.3 g/mol. The structure includes a thiazole ring and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H11Cl2FN4O2S |
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | 2,4-dichloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
| CAS Number | 1092338-75-4 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in bacterial growth or cancer cell proliferation. For instance:
- Antibacterial Activity : The compound has been shown to inhibit bacterial enzymes, leading to its antibacterial properties.
- Antitumor Activity : It may interact with cancer cell receptors to induce apoptosis or inhibit cell division.
Antimicrobial Studies
Research indicates that 2,4-dichloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide exhibits significant antimicrobial activity. A study evaluated a series of related compounds and found that certain derivatives demonstrated potent antibacterial and antifungal effects. Specifically:
- Bactericidal Activity : Compound 10d from related studies showed promising bactericidal effects against various bacterial strains.
Antitumor Activity
The compound has also been investigated for its antitumor potential. Thiazole-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines. For example:
- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins .
Study 1: Antimicrobial Efficacy
A study published in PubMed assessed the antimicrobial efficacy of various thiazole derivatives including this compound. The results indicated that compounds similar to 2,4-dichloro-N-benzamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Study 2: Antitumor Properties
Another research article highlighted the antitumor properties of thiazole derivatives. The study demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting tumor cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
